molecular formula C27H22ClN3O3S B2707405 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one CAS No. 1114827-77-8

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

Cat. No.: B2707405
CAS No.: 1114827-77-8
M. Wt: 504
InChI Key: ZEHZANJFRCRZBJ-UHFFFAOYSA-N
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Description

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClN3O3S and its molecular weight is 504. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

One study highlights the synthesis of novel heterocyclic compounds derived from a related structure, investigating their applications in enzyme inhibition, specifically targeting lipase and α-glucosidase. These compounds have shown significant inhibitory activity, indicating potential applications in the treatment of conditions like obesity and diabetes through enzyme inhibition pathways (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

Another research effort focused on synthesizing 3H-quinazolin-4-one derivatives, revealing their potential antimicrobial activities. These compounds have been tested against various microorganisms, showing promising antimicrobial properties that could be utilized in developing new antibacterial and antifungal therapies (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antioxidant Properties

Research into quinazolin derivatives also extends to their antioxidant capabilities. Studies demonstrate that certain synthesized quinazolin-4(3H)-ones exhibit significant antioxidant activities, comparable or superior to common antioxidants like ascorbic acid. These findings suggest applications in combating oxidative stress and related diseases (Al-azawi, 2016).

Catalytic Applications

There's also research into the use of [Cp*Rh(III)]-catalyzed annulation processes involving N-methoxybenzamide and related compounds to synthesize 2-aryl quinazolin-4(3H)-one derivatives. This method shows potential in the field of synthetic chemistry for creating complex molecules with high precision and efficiency (Xiong, Xu, Sun, & Cheng, 2018).

Anticancer Activity

The anticancer potential of quinazolin-4(3H)-one derivatives has also been explored, with some compounds showing activity against various cancer cell lines. These studies highlight the therapeutic potential of quinazolin-4(3H)-ones in oncology, offering a foundation for the development of new anticancer agents (Osarodion, 2023).

Antitubercular Agents

Compounds based on quinazolin-4(3H)-one structures have been synthesized and evaluated for their antitubercular activity, with some showing significant activity against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis, a major global health challenge (Maurya et al., 2013).

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O3S/c1-17-24(29-25(34-17)19-9-11-20(28)12-10-19)16-35-27-30-23-6-4-3-5-22(23)26(32)31(27)15-18-7-13-21(33-2)14-8-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZANJFRCRZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.